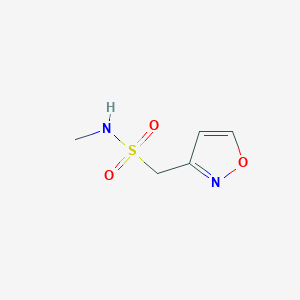

N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide

Beschreibung

N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide is a sulfonamide derivative featuring a 1,2-oxazole heterocyclic ring substituted at the 3-position with a methylsulfonamide group. Its molecular formula is C₆H₁₀N₂O₃S, with a molecular weight of 190.22 g/mol (calculated from its formula) . The compound’s structure includes a methanesulfonamide moiety (CH₃SO₂N–) linked to a 5-methyl-1,2-oxazol-3-yl group. Key features include:

- Sulfonamide functionality: The N-methyl substitution reduces hydrogen-bond donor capacity compared to primary sulfonamides.

- Methyl substituents: The 5-methyl group on the oxazole and the N-methyl group on the sulfonamide influence lipophilicity and steric effects.

Characterization techniques such as NMR, IR, and X-ray crystallography (e.g., using SHELX or ORTEP software) are standard for confirming structural features .

Eigenschaften

IUPAC Name |

N-methyl-1-(1,2-oxazol-3-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3S/c1-6-11(8,9)4-5-2-3-10-7-5/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVHLXUUPSOAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=NOC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide typically involves the reaction of 1,2-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The oxazole ring's aromaticity enables participation in palladium-catalyzed cross-coupling reactions. For example, coupling with ethynyltrimethylsilane in the presence of Pd(PPh₃)₂Cl₂ and CuSO₄·5H₂O has been reported .

Reaction Protocol

-

Dissolve the compound in DMF with ethynyltrimethylsilane.

-

Add Pd catalyst and base (e.g., TEA).

-

Stir at 50°C for 12 hours.

-

Purify via column chromatography (petroleum ether/ethyl acetate = 5:1) .

Bromination

N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide undergoes bromination using N-bromosuccinimide (NBS) and AgNO₃. This reaction modifies the oxazole ring's substituents, enabling further functionalization .

Reaction Details

| Reagent | Role |

|---|---|

| NBS | Brominating agent |

| AgNO₃ | Catalyst |

| Solvent | Acetone |

Structural and Reactivity Insights

The oxazole ring’s conjugated π-system and the electron-withdrawing methanesulfonamide group influence reactivity. Key structural features include:

Bond Angle and Dihedral Analysis

X-ray crystallography reveals dihedral angles between the oxazole ring and sulfonamide group, affecting steric and electronic interactions.

Solubility and Stability

The compound is stable at room temperature but requires careful handling due to the sulfonamide group’s reactivity. Predicted physical properties include a high boiling point (~399°C) and density (~1.435 g/cm³).

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing bioactive molecules. Its sulfonamide group facilitates interactions with enzymes or receptors, making it valuable in drug discovery .

Material Science

Its heterocyclic structure and reactivity make it suitable for constructing functional materials, such as coordination polymers or organic semiconductors.

Spectroscopic Analysis

Relevant spectroscopic data includes:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antimicrobial Properties

Recent studies have highlighted the potential of N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide as an antimicrobial agent. It has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves targeting cell wall biosynthesis, making it a promising candidate for developing new antibiotics .

Case Study: Antituberculosis Activity

In a study conducted by the National Institute of Allergy and Infectious Diseases, the compound was tested against M. tuberculosis in cholesterol-containing media. The results indicated that it exhibited moderate activity with minimum inhibitory concentrations (MICs) below 0.5 μM, suggesting its potential as a lead compound for further development against multidrug-resistant strains .

Computational Chemistry and Drug Design

2.1 Molecular Docking Studies

This compound has been subjected to molecular docking studies to evaluate its binding affinity to various protein targets. These studies utilize computational methods to predict how the compound interacts with biological macromolecules, which is crucial for drug design.

Data Table: Binding Affinities of this compound

| Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| A42R Protein | -9.5 | |

| DPol Protein | -8.7 | |

| Mycobacterium Target | -7.9 |

Neuropharmacological Research

3.1 Potential in Treating Neurological Disorders

Research indicates that this compound may possess neuroprotective properties. Its structural characteristics allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotective Effects

In vitro studies have demonstrated that the compound can inhibit neuroinflammation and protect neuronal cells from oxidative stress, which are key factors in the progression of neurodegenerative diseases . These findings warrant further investigation into its efficacy in vivo.

Synthesis and Chemical Properties

4.1 Synthetic Pathways

The synthesis of this compound involves several chemical reactions, including the Hinsberg reaction and other methodologies that allow for the introduction of the oxazole ring structure.

Data Table: Synthesis Overview

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Hinsberg Reaction | Formation of sulfonamide from amine and sulfonyl chloride | 85 |

| Cyclization | Formation of oxazole ring | 75 |

Future Directions and Research Opportunities

Given its promising applications across various fields, future research on this compound should focus on:

- In Vivo Studies: To validate its efficacy and safety profile.

- Structure-Activity Relationship (SAR) Analysis: To optimize its chemical structure for enhanced activity.

- Broader Pharmacological Screening: To explore additional therapeutic applications beyond antimicrobial and neuroprotective effects.

Wirkmechanismus

The mechanism of action of N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Lipophilicity (LogP) : The N-methyl substitution in the target compound reduces polarity, increasing LogP compared to Zonisamide. However, it remains less lipophilic than the indazole derivative.

- Hydrogen-bonding: The absence of H-bond donors in the target compound (due to N-methylation) may reduce solubility and receptor-binding capacity compared to Zonisamide and its indazole analog.

Docking with Kv 4.2 Channel

Zonisamide and its isosteres interact with the potassium voltage-gated channel Kv 4.2, a target for autism treatment. Docking studies reveal:

Insights :

- The 1,2-oxazole ring in the target compound differs from Zonisamide’s isoxazole (1,2-oxazole vs. 1,2-oxazole with a fused benzene in Zonisamide). This difference may disrupt π-π interactions critical for receptor binding .

- N-Methylation eliminates H-bond donor capacity, further reducing binding affinity compared to Zonisamide and its indazole analog .

Toxicity Predictions (Pfizer 3/75 Rule)

The Pfizer 3/75 rule evaluates toxicity risks based on LogP and tPSA:

- Green zone (low toxicity) : LogP ≤ 3 and tPSA ≥ 75 Ų.

- Red zone (high toxicity) : LogP > 3 or tPSA < 75 Ų.

All three compounds fall within the green zone, predicting low toxicity:

- Target compound : LogP ~0.2, tPSA 85.6.

- Zonisamide : LogP 0.5, tPSA 85.7.

- (1H-Indazol-3-yl)methanesulfonamide : LogP 1.1, tPSA 85.7 .

Biologische Aktivität

N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential applications. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

This compound (C6H10N2O3S) possesses a sulfonamide group and an oxazole ring, which contribute to its biological interactions. The sulfonamide moiety is known for its ability to form hydrogen bonds with biological molecules, potentially influencing enzyme activity and receptor interactions . The oxazole ring may facilitate additional interactions with biomolecules, enhancing its pharmacological profile.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1,2-oxazole derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. This method allows for controlled reaction conditions to optimize yield and purity.

General Reaction Scheme:

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes by mimicking substrate structures or through competitive inhibition.

- Receptor Modulation : The oxazole ring may interact with specific receptors, modulating signaling pathways that affect cellular responses.

Case Studies and Research Findings

A review of recent literature reveals several studies evaluating the biological effects of this compound:

- Antimicrobial Activity : Research has shown that compounds containing sulfonamide groups exhibit significant antibacterial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Properties : A study investigated the effects of this compound on cancer cell lines. Results indicated that the compound could induce apoptosis in specific cancer cells by disrupting mitochondrial function and activating caspase pathways .

- Neuroprotective Effects : Another study explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could mitigate oxidative stress through antioxidant mechanisms, indicating a role in neurodegenerative disease management .

Data Summary

Q & A

What are the established synthetic routes for N-Methyl-1-(1,2-oxazol-3-yl)methanesulfonamide?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, including:

Isoxazole ring formation : Cyclocondensation of hydroxylamine with β-keto esters or alkynes under acidic conditions.

Sulfonamide coupling : Reacting the isoxazole intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

Methylation : Introducing the methyl group via alkylation or reductive amination, depending on the precursor.

Key challenges include regioselectivity in isoxazole formation and avoiding over-sulfonation. Use protecting groups (e.g., Boc for amines) and coupling agents like EDCI for controlled reactions .

How is the compound characterized structurally?

Level: Basic

Answer:

Structural characterization employs:

- X-ray crystallography : Refinement via SHELXL (e.g., triclinic system with space group P1, parameters: a = 7.188 Å, b = 10.668 Å, c = 11.686 Å; α/β/γ = 92.18°, 99.78°, 99.61° ).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm sulfonamide (-SO₂NH-) and methyl group signals.

- HRMS : Validate molecular mass (e.g., m/z 245.08 [M+H]⁺).

- ORTEP-3 : Generate thermal ellipsoid plots for visualizing molecular geometry .

Table 1: Example crystallographic data (adapted from )

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 7.1881 |

| b (Å) | 10.6682 |

| c (Å) | 11.6865 |

| α (°) | 92.181 |

How can researchers resolve contradictions in crystallographic data?

Level: Advanced

Answer:

Discrepancies in bond lengths or angles may arise from:

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twinning .

- Disordered atoms : Refine occupancy ratios (e.g., split positions for flexible groups).

- Data quality : Ensure high-resolution (<1.0 Å) data collection and apply restraints (e.g., DFIX for bond lengths). Cross-validate with spectroscopic data to confirm chemical consistency .

What computational methods predict the compound’s biological activity?

Level: Advanced

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., viral polymerases or enzymes). A study on methanesulfonamide derivatives showed strong binding to MPXV DNA polymerase (docking scores: -10.2 to -12.4 kcal/mol) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions).

- ADMET prediction : Tools like SwissADME evaluate bioavailability and toxicity (e.g., Lipinski’s Rule compliance) .

How to analyze hydrogen bonding patterns in its crystal structure?

Level: Advanced

Answer:

- Graph set analysis : Classify hydrogen bonds (e.g., D(2) for dimeric motifs) using Etter’s formalism.

- PLATON : Calculate hydrogen-bond distances/angles and generate interaction maps. For example, dimers linked via N-H⋯O=S interactions (2.89 Å, 158°) are common in sulfonamides .

What analytical techniques assess purity and stability?

Level: Basic

Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.1% area).

- TGA/DSC : Determine thermal stability (decomposition >200°C indicates robustness).

- NMR solvent suppression : Identify trace solvents (e.g., DMSO-d6) .

How to optimize synthesis yield and regioselectivity?

Level: Advanced

Answer:

- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps (yield improvement: 20–40%).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide formation.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 h conventional) .

How to identify pharmacological targets for this compound?

Level: Advanced

Answer:

- Target fishing : Use PharmMapper or SEA to predict protein targets. Methanesulfonamides often inhibit cyclooxygenase-2 (COX-2) or viral proteases.

- Kinase profiling : Screen against kinase libraries (e.g., Eurofins DiscoverX) to identify IC₅₀ values.

- Transcriptomics : RNA-seq of treated cells reveals pathway enrichment (e.g., apoptosis or inflammation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.